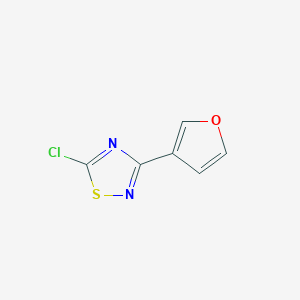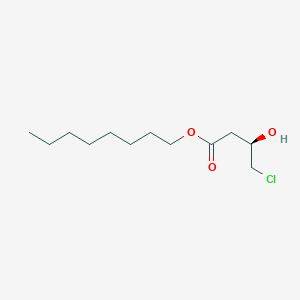
methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 4-methoxy-1,3-benzothiazole, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The carbamate moiety may also contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-4-methoxy-1-nitrobenzene: Shares the methoxy and iodine groups but differs in the presence of a nitro group instead of a carbamate.
Benzimidazole derivatives: Similar heterocyclic structure but with different functional groups and biological activities.
Imidazole-containing compounds: Another class of heterocycles with distinct chemical properties and applications.
Uniqueness
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the iodine atom, methoxy group, and carbamate moiety makes it a versatile compound for various scientific and industrial purposes.
References
Eigenschaften
Molekularformel |
C10H9IN2O3S |
|---|---|
Molekulargewicht |
364.16 g/mol |
IUPAC-Name |
methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H9IN2O3S/c1-15-6-4-3-5(11)8-7(6)12-9(17-8)13-10(14)16-2/h3-4H,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
YAOPVMHNKVCZDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)I)SC(=N2)NC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide](/img/structure/B8635055.png)

![2-[3-(2,6-Dichlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B8635076.png)










